molecular formula C9H11NO4 B8603830 2-(4-Nitrophenoxy)-1-methylethanol

2-(4-Nitrophenoxy)-1-methylethanol

Cat. No.: B8603830
M. Wt: 197.19 g/mol
InChI Key: JATNRBHGAKYFMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Nitrophenoxy)-1-methylethanol (C₉H₁₁NO₄) is a nitrophenoxy derivative featuring a methyl-substituted ethanol group. The nitro group (-NO₂) and ether-oxygen linkage contribute to its polar character, influencing solubility and reactivity. Applications may include use as an intermediate in pharmaceuticals or agrochemicals, though specific uses require further investigation.

Properties

Molecular Formula

C9H11NO4

Molecular Weight

197.19 g/mol

IUPAC Name

1-(4-nitrophenoxy)propan-2-ol

InChI

InChI=1S/C9H11NO4/c1-7(11)6-14-9-4-2-8(3-5-9)10(12)13/h2-5,7,11H,6H2,1H3

InChI Key

JATNRBHGAKYFMG-UHFFFAOYSA-N

Canonical SMILES

CC(COC1=CC=C(C=C1)[N+](=O)[O-])O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs with 2-(4-Nitrophenoxy)-1-methylethanol:

Compound Name Molecular Formula Key Functional Groups Key Structural Differences
This compound C₉H₁₁NO₄ Nitrophenoxy, secondary alcohol Reference compound
4-(2-Fluoro-4-nitrophenoxy)-N-methylpicolinamide (7) C₁₃H₁₀FN₃O₄ Fluoronitrophenoxy, picolinamide Fluorine substitution, amide group
1-(2-Amino-6-nitrophenyl)ethanone C₈H₈N₂O₃ Aminonitrophenyl, ketone Amino-nitro substitution, ketone moiety
4-Nitrophenol sodium salt dihydrate C₆H₅NNaO₃·2H₂O Nitrophenolate, ionic salt Ionic nature, sodium counterion
4-Nitroanisole C₇H₇NO₃ Nitrophenoxy, methoxy Methoxy group instead of ethanol chain

Physical and Chemical Properties

  • Thermal Stability: 4-Nitrophenol sodium salt dihydrate exhibits exceptional thermal stability (mp >300°C) due to ionic interactions , whereas this compound, as a neutral organic compound, likely has a lower melting point. 4-Nitroanisole, a simple nitrophenoxy methyl ether, has a melting point of ~54°C, suggesting that the ethanol chain in the target compound may reduce crystallinity .
  • Solubility: Ionic derivatives like the sodium salt are water-soluble, while this compound and its analogs (e.g., compound 7) are more soluble in organic solvents like chlorobenzene or ethanol .

Hazard Profiles

  • 4-Nitrophenol sodium salt: Labeled as hazardous (危) under Japanese regulations, indicating higher toxicity compared to the amino-nitro compound .
  • This compound: While specific data are absent, the nitro group generally warrants precautions against skin/eye contact and inhalation.

Key Research Findings

Ionic vs. Neutral Derivatives: Ionic nitrophenol salts (e.g., sodium salt) exhibit superior water solubility, making them preferable in aqueous applications, while neutral ethers like this compound are better suited for organic-phase reactions .

Toxicity Trends: Amino-nitro compounds (e.g., ) may exhibit reduced acute toxicity compared to nitro-phenolic salts, though metabolic pathways (e.g., nitro-reduction) could generate hazardous intermediates.

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